1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
Description
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Properties
IUPAC Name |
1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-6-12(7(2)18)22-13(15-6)17-14-16-8-3-9-10(20-5-19-9)4-11(8)21-14/h3-4H,5H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMOMSVSXUYEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC3=CC4=C(C=C3S2)OCO4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320648 | |
| Record name | 1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
862976-71-4 | |
| Record name | 1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound “1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone” are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) of Pseudomonas aeruginosa. These enzymes are physiologically highly relevant targets in different indication areas.
Mode of Action
The compound “this compound” interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket. This interaction leads to inhibition of the enzymes, affecting their normal function.
Biochemical Pathways
The compound “this compound” affects the polyamine metabolism pathway. APAHs are involved in the polyamine metabolism, and polyamines were reported to interfere with biofilm formation, a major success strategy of the notorious hospital pathogen P. aeruginosa.
Biochemical Analysis
Biochemical Properties
It has been found that this compound has extraordinary fluorescence features. This property has been exploited to develop a fluorescence lifetime-based binding assay with exceptionally robust readout.
Biological Activity
1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dioxolo and Benzothiazole Moieties : These contribute to its pharmacological properties.
- Thiazole Ring : Known for its role in various bioactive compounds.
Molecular Formula
The molecular formula for the compound is .
Molecular Weight
The molecular weight is approximately 272.32 g/mol.
Anticancer Activity
Research indicates that derivatives of benzothiazole and thiazole exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : The presence of electron-donating groups in the thiazole ring enhances cytotoxicity by improving interaction with target proteins involved in cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing promising results comparable to standard antibiotics .
| Compound | Activity | IC50 Value |
|---|---|---|
| Compound A | Antibacterial | 50 µg/mL |
| Compound B | Antifungal | 30 µg/mL |
Anticonvulsant Activity
Some thiazole derivatives have been noted for their anticonvulsant properties:
- In Vivo Studies : Certain compounds demonstrated significant protection against seizures in animal models .
Other Biological Activities
Additionally, the compound has been investigated for:
- Anti-inflammatory Properties : Exhibiting potential to modulate inflammatory pathways.
- Antioxidant Activity : Compounds in this class have shown capacity to scavenge free radicals.
Study 1: Anticancer Efficacy
A study explored the anticancer efficacy of thiazole derivatives, including those structurally similar to our compound. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against human glioblastoma cells .
Study 2: Antimicrobial Screening
Another research project focused on synthesizing various benzothiazole derivatives and evaluating their antimicrobial activity. The findings revealed that specific substitutions on the benzothiazole ring significantly improved antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
